molecular formula C12H17NO3 B12110963 2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid

2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid

Cat. No.: B12110963
M. Wt: 223.27 g/mol
InChI Key: MIYRWVQNBMODGD-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a dimethylamino group and an ethoxyphenyl group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-ethoxybenzaldehyde and dimethylamine.

    Formation of Intermediate: The reaction between 4-ethoxybenzaldehyde and dimethylamine in the presence of a suitable catalyst forms an intermediate compound.

    Acetic Acid Addition: The intermediate is then reacted with acetic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The dimethylamino or ethoxyphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-phenylacetic acid: Lacks the ethoxy group, which may affect its properties.

    2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

Uniqueness

2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid is unique due to the presence of both dimethylamino and ethoxyphenyl groups, which confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(dimethylamino)-2-(4-ethoxyphenyl)acetic acid

InChI

InChI=1S/C12H17NO3/c1-4-16-10-7-5-9(6-8-10)11(12(14)15)13(2)3/h5-8,11H,4H2,1-3H3,(H,14,15)

InChI Key

MIYRWVQNBMODGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)O)N(C)C

Origin of Product

United States

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